Cas no 1806759-93-2 (4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride is a versatile intermediate in organic synthesis, offering a unique combination of reactivity and purity. Its trifluoromethoxy group enhances solubility and reactivity, while the sulfonyl chloride moiety facilitates efficient coupling reactions. The nitro group and methyl substituent contribute to its distinctive chemical properties, making it a valuable building block for the synthesis of complex organic molecules.
4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride structure
1806759-93-2 structure
商品名:4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride
CAS番号:1806759-93-2
MF:C7H4ClF3N2O5S
メガワット:320.630270004272
CID:4843515

4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride
    • インチ: 1S/C7H4ClF3N2O5S/c1-3-2-4(13(14)15)12-6(18-7(9,10)11)5(3)19(8,16)17/h2H,1H3
    • InChIKey: HTCWGMXNOLHDKS-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C(=NC(=CC=1C)[N+](=O)[O-])OC(F)(F)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 445
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 111

4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029081825-1g
4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride
1806759-93-2 97%
1g
$1,534.70 2022-03-31

4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 関連文献

4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chlorideに関する追加情報

Introduction to 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride (CAS No. 1806759-93-2) and Its Applications in Modern Chemical Biology

The compound 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride (CAS No. 1806759-93-2) represents a fascinating intersection of heterocyclic chemistry and medicinal innovation. As a highly functionalized pyridine derivative, it has garnered significant attention in the field of pharmaceutical research due to its versatile reactivity and structural features. This introduction delves into the compound's chemical properties, synthetic pathways, and its emerging role in the development of bioactive molecules.

At the core of this compound's appeal lies its multifaceted substitution pattern, which includes a methyl group at the 4-position, a nitro group at the 6-position, a trifluoromethoxy group at the 2-position, and a sulfonyl chloride functionality at the 3-position. This unique arrangement imparts distinct electronic and steric properties, making it an invaluable building block for medicinal chemists. The presence of the sulfonyl chloride moiety, in particular, facilitates nucleophilic substitution reactions, enabling the facile introduction of diverse side chains onto the pyridine core.

Recent advancements in chemical biology have highlighted the importance of pyridine derivatives in drug discovery. Pyridines are ubiquitous scaffolds in many approved drugs, owing to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitro group in 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride not only serves as a handle for further functionalization but also contributes to the compound's lipophilicity and metabolic stability. These attributes are particularly crucial for designing molecules with enhanced pharmacokinetic profiles.

The trifluoromethoxy group is another key feature that enhances the compound's utility. Fluoro substituents are widely employed in pharmaceuticals due to their ability to modulate bioactivity, improve binding affinity, and extend metabolic half-life. In this context, the trifluoromethoxy group in 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride likely contributes to its interaction with biological targets by increasing hydrophobicity and influencing electronic distribution.

From a synthetic perspective, 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride can be synthesized through a series of well-established organic transformations. The introduction of the sulfonyl chloride functionality typically involves the reaction of a pyridine sulfonic acid derivative with thionyl chloride or phosphorus pentachloride. The nitration and methoxylation steps require careful control of reaction conditions to ensure regioselectivity and high yields.

In recent years, there has been growing interest in using 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride as a precursor for designing novel bioactive molecules. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to generate libraries of sulfonamides and sulfonates, which have shown promise in targeting various therapeutic areas. These include kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

One particularly noteworthy application is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride, researchers have been able to generate potent inhibitors that selectively target specific kinases. The sulfonyl chloride group provides an excellent platform for introducing polar moieties that enhance binding affinity to the kinase active site.

Another area where this compound has found utility is in antiviral research. The ability to introduce diverse functional groups onto the pyridine core allows for the design of molecules that can interfere with viral replication cycles. For example, derivatives of 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride have been explored as inhibitors of viral proteases and polymerases, demonstrating significant antiviral activity in preclinical studies.

The anti-inflammatory potential of this compound has also been investigated. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and receptors. By targeting key players in these pathways with modified derivatives of 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride, researchers have identified compounds with promising anti-inflammatory properties.

Future directions in the study of 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride may involve exploring its role in drug delivery systems. The compound's structural features make it an attractive candidate for developing prodrugs or conjugates that enhance bioavailability or target specificity. Additionally, computational methods such as molecular docking and virtual screening can be employed to identify new applications for this versatile scaffold.

In conclusion,4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride (CAS No. 1806759-93-2) is a remarkable compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features enable it to serve as a valuable building block for designing novel bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound,4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride is poised to play an increasingly important role in drug discovery and development.

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